4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol
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Overview
Description
4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol is a chemical compound with the molecular formula C6HBr4N3. It is known for its significant biological activity, particularly as an inhibitor of protein kinase CK2.
Preparation Methods
The synthesis of 4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol typically involves the bromination of 1H-benzo[d][1,2,3]triazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4,5,6, and 7 positions. The crude product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its inhibitory effects on protein kinase CK2, making it a valuable tool in biochemical research.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, particularly in cancer research.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The primary mechanism of action of 4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol is its inhibition of protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell growth and proliferation. By inhibiting CK2, the compound can disrupt these processes, leading to potential therapeutic effects. The inhibition is competitive with ATP, meaning the compound binds to the ATP-binding site of CK2, preventing ATP from binding and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol is unique due to its high selectivity and potency as a CK2 inhibitor. Similar compounds include:
- 5-Bromo-1H-benzotriazole
- 5,6-Dibromo-1H-benzo[d][1,2,3]triazole
- 5-Bromo-6-methyl-1H-benzo[d][1,2,3]triazole
These compounds share a similar core structure but differ in the number and position of bromine atoms, which can affect their biological activity and selectivity .
Properties
Molecular Formula |
C6HBr4N3O |
---|---|
Molecular Weight |
450.71 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-1-hydroxybenzotriazole |
InChI |
InChI=1S/C6HBr4N3O/c7-1-2(8)4(10)6-5(3(1)9)11-12-13(6)14/h14H |
InChI Key |
PVPAHMWJBSMKBF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)N(N=N2)O |
Origin of Product |
United States |
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